![molecular formula C8H10N2O2 B1469050 1-(Furan-2-carbonyl)azetidin-3-amine CAS No. 1339562-01-4](/img/structure/B1469050.png)
1-(Furan-2-carbonyl)azetidin-3-amine
Overview
Description
1-(Furan-2-carbonyl)azetidin-3-amine, also known as 1-FCA, is a compound of the azetidinone class. It is an important molecule in the field of medicinal chemistry, as it has been found to have a wide range of applications in both scientific research and drug development.
Scientific Research Applications
Anticancer Activity
Compounds incorporating the furan and 1,3,4-thiadiazole rings, such as “1-(Furan-2-carbonyl)azetidin-3-amine”, have shown significant anticancer activity. They have been studied against human liver carcinoma cells (HepG-2) and have shown high activities .
Antibacterial Activity
Furan derivatives, including “1-(Furan-2-carbonyl)azetidin-3-amine”, have been found to exhibit antibacterial activity. They have been used in the fight against bacterial strain-caused infection .
Antifungal Activity
Furan derivatives are also known for their antifungal properties. They can be used in the treatment of various fungal infections .
Antiviral Activity
Furan derivatives have been found to exhibit antiviral activity. They can potentially be used in the treatment of various viral diseases .
Anti-inflammatory Activity
Furan derivatives have been found to exhibit anti-inflammatory activity. They can potentially be used in the treatment of various inflammatory conditions .
Antidepressant Activity
Furan derivatives have been found to exhibit antidepressant activity. They can potentially be used in the treatment of various depressive disorders .
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(furan-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-4-10(5-6)8(11)7-2-1-3-12-7/h1-3,6H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBAEMQXTNKPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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